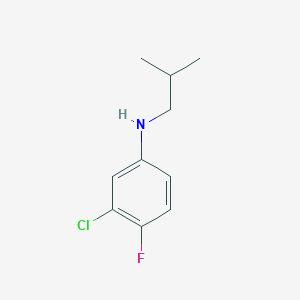

3-chloro-4-fluoro-N-(2-methylpropyl)aniline

Description

Properties

IUPAC Name |

3-chloro-4-fluoro-N-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClFN/c1-7(2)6-13-8-3-4-10(12)9(11)5-8/h3-5,7,13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTQWWFHBXLCSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Aromatic Core: 3-Chloro-4-Fluoroaniline

The key intermediate for synthesizing 3-chloro-4-fluoro-N-(2-methylpropyl)aniline is 3-chloro-4-fluoroaniline . Its preparation is well-documented through catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.

Method Summary:

- Starting material: 3-chloro-4-fluoronitrobenzene

- Catalyst: 1% Platinum on carbon (Pt/C)

- Reaction conditions: Hydrogen atmosphere (0.1–5 MPa), temperature 50–100 °C, reaction time 1–10 hours

- Solvent: No organic solvent used, simplifying the process and making it suitable for scale-up

- Yield and purity: Yield > 94%; purity > 99.5% after distillation and purification

- The nitro group is selectively hydrogenated to an amine using Pt/C catalyst under controlled hydrogen pressure and temperature.

- The crude product is filtered hot and purified by distillation under ambient and reduced pressure to remove impurities and obtain high-purity 3-chloro-4-fluoroaniline.

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 | Embodiment 4 |

|---|---|---|---|---|

| 3-chloro-4-fluoronitrobenzene (g) | 600 | 60,000 | 60,000 | 60,000 |

| Pt/C catalyst (g) | 2 | 200 | 150 | 300 |

| Hydrogen pressure (MPa) | 0.5 | 0.8 | 5.0 | 0.1 |

| Temperature (°C) | 60 | 80 | 50 | 100 |

| Reaction time (hours) | 8 | 5 | 10 | 1 |

| Product purity (%) | 99.5 | 99.6 | 99.7 | 99.5 |

| Yield (%) | 94 | 96 | 94 | 95 |

Summary Table of Preparation Steps and Conditions

| Step | Starting Material | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1. Chlorination (related) | Paranitrotoluene (PNT) | Chlorine gas | 70–80 °C, 10 min | Chlorinated nitro compound |

| 2. Reduction (related) | Chlorinated nitro compound | Hydrogen, catalyst | 110 ± 5 °C, 4 h | 3-chloro-4-methylaniline |

| 3. Nitro group hydrogenation | 3-chloro-4-fluoronitrobenzene | 1% Pt/C catalyst | 50–100 °C, 0.1–5 MPa H2, 1–10 h | 3-chloro-4-fluoroaniline |

| 4. Alkyl amine introduction | 3-chloro-4-fluoroaniline | 2-methylpropanal + reductive agent | Reductive amination conditions | This compound |

Research Findings and Notes

- The catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline is highly efficient, scalable, and yields a product of purity exceeding 99.5% without requiring organic solvents, making it industrially attractive.

- The use of 1% Pt/C catalyst is critical for achieving high selectivity and conversion rates.

- Reductive amination or amide coupling methods for introducing the N-(2-methylpropyl) substituent are versatile and well-established in literature for similar compounds.

- Chlorination and reduction methods for related intermediates (e.g., 3-chloro-4-methylaniline) provide insight into optimizing reaction conditions for substituted anilines.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(2-methylpropyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines and thiols.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted anilines with different functional groups replacing chlorine or fluorine.

Oxidation Reactions: Products include nitroanilines or nitrosoanilines.

Reduction Reactions: Products include various amine derivatives.

Scientific Research Applications

3-chloro-4-fluoro-N-(2-methylpropyl)aniline is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is employed in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their differences:

*Calculated based on DFT data and elemental composition.

Spectroscopic and Physicochemical Properties

- IR/Raman : The chloro and fluoro groups in the target compound induce distinct vibrational modes at ~750 cm⁻¹ (C-Cl) and ~1,200 cm⁻¹ (C-F), consistent with DFT predictions .

- NMR : The N-isobutyl group in the target compound shows a characteristic triplet for the CH₂ group adjacent to nitrogen (δ ~3.2 ppm), differing from analogs with bulkier substituents (e.g., 3-phenylpropyl in ).

- Polarity : The difluoromethoxy group in increases hydrophobicity compared to the target compound, impacting bioavailability.

Biological Activity

3-Chloro-4-fluoro-N-(2-methylpropyl)aniline is an organic compound with the molecular formula C10H13ClFN and a CAS number of 1038734-58-5. This compound belongs to the class of anilines, characterized by the presence of chlorine and fluorine atoms on the aromatic ring, along with an isobutyl group attached to the nitrogen atom. Its unique chemical structure makes it a subject of interest in various fields including medicinal chemistry, biology, and materials science.

The compound exhibits several notable chemical properties:

- Molecular Weight : 201.67 g/mol

- Density : Not available

- Boiling Point : Not available

It undergoes various chemical reactions such as:

- Substitution Reactions : Chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

- Oxidation : Can be oxidized to form nitro or nitroso derivatives.

- Reduction : Capable of forming amine derivatives upon reduction.

Antimicrobial Properties

Research indicates that this compound has potential antimicrobial activity. It is studied for its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action likely involves the inhibition of key enzymes necessary for bacterial survival, although specific targets remain to be fully elucidated.

Anticancer Activity

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation. The presence of both chlorine and fluorine atoms may enhance its interaction with biological targets, potentially leading to more effective therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing substrate binding and subsequent catalysis.

- Receptor Modulation : It may also interact with cellular receptors, influencing signal transduction pathways that regulate cellular functions.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Chloro-4-fluoroaniline | Lacks isobutyl group; less hydrophobic | Moderate antimicrobial |

| 4-Fluoro-N-(2-methylpropyl)aniline | Lacks chlorine; different reactivity | Lower efficacy |

| 3-Chloro-N-(2-methylpropyl)aniline | Lacks fluorine; altered electronic properties | Reduced bioactivity |

The presence of both halogens (chlorine and fluorine) and the isobutyl group in this compound contributes to its distinctive reactivity and biological profile compared to its analogs.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of this compound against multi-drug resistant strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent.

- Cancer Cell Line Testing : In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, alongside increased markers of apoptosis.

Q & A

Basic Questions

Q. What synthetic methodologies are suitable for preparing 3-chloro-4-fluoro-N-(2-methylpropyl)aniline in a laboratory?

- Methodological Answer : The compound can be synthesized via alkylation of 3-chloro-4-fluoroaniline using 2-methylpropyl bromide or iodide. A nucleophilic substitution reaction under basic conditions (e.g., K₂CO₃ or NaH in DMF or THF) is typical. Reaction progress can be monitored by TLC or HPLC. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

- Key Considerations : Ensure anhydrous conditions to avoid hydrolysis of the alkylating agent. Optimize reaction temperature (e.g., 60–80°C) to balance reaction rate and side-product formation.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions and confirm alkylation. The chloro and fluoro groups induce distinct deshielding effects in aromatic regions.

- FTIR : Verify N–H stretches (~3400 cm⁻¹) and C–F/C–Cl vibrations (1100–500 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or HRMS).

- Elemental Analysis : Validate purity and stoichiometry.

Q. What storage conditions are critical for maintaining compound stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation or moisture absorption. Use amber vials to limit photodegradation. For long-term stability, conduct periodic purity checks via HPLC .

Advanced Research Questions

Q. How do the electronic effects of chloro and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Hammett Analysis : Quantify substituent effects using σₚ values (Cl: +0.23, F: +0.06) to predict reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings.

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic behavior. Software like Gaussian or ORCA can model charge distribution .

- Experimental Validation : Compare coupling yields with analogous substrates lacking substituents.

Q. What strategies optimize the synthesis of Schiff base ligands derived from this aniline?

- Methodological Answer :

- Reaction Conditions : Use aldehydes/ketones in ethanol or methanol under reflux. Catalytic acetic acid accelerates imine formation.

- Purification : Recrystallization from ethanol/water mixtures enhances yield.

- Characterization : Single-crystal X-ray diffraction (using SHELXL ) confirms ligand geometry. Reference similar Schiff bases in coordination chemistry for protocol adaptation .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- Crystallization : Use slow vapor diffusion (e.g., dichloromethane/pentane) to grow high-quality crystals.

- Data Collection : Employ synchrotron radiation for high-resolution data.

- Refinement : Use SHELX suite for structure solution. The chloro/fluoro groups’ high electron density aids in precise atom localization .

Q. What mechanistic insights can be gained from studying hydrogenation reactions involving this aniline derivative?

- Methodological Answer :

- Catalytic Screening : Test Pd/C, Raney Ni, or Ru-based catalysts under H₂ pressure (1–10 bar). Monitor by GC-MS.

- Kinetic Studies : Use in situ IR or NMR to track intermediates.

- Side-Reaction Mitigation : Additives like Et₃N or molecular sieves can suppress dehalogenation, a common side reaction in halogenated anilines .

Data Contradictions & Best Practices

- Solubility Conflicts : While similar anilines show slight solubility in DMSO/chloroform , pre-saturate solvents with N₂ to enhance dissolution.

- Stability Variability : Conflicting reports on thermal stability suggest conducting differential scanning calorimetry (DSC) to determine decomposition thresholds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.